
Carbamic acid, dibutyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dibutyl-, methyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, dibutyl-, methyl ester can be synthesized through several methods:
Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of carbamoyl chlorides with alcohols.
Addition of Alcohols to Isocyanates: This method involves the addition of alcohols to isocyanates to form the ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dibutyl-, methyl ester undergoes several types of chemical reactions:
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The alkoxy group of the ester can be replaced by another group through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Typically employs lithium aluminum hydride as the reducing agent.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Produces an alcohol.
Substitution: Produces various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, dibutyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, dibutyl-, methyl ester involves its interaction with molecular targets through ester hydrolysis. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then breaks down to produce the corresponding carboxylic acid and alcohol . This process is catalyzed by acids or bases, which increase the electrophilicity of the carbonyl carbon .
Comparación Con Compuestos Similares
Carbamic acid, dibutyl-, methyl ester can be compared with other esters such as:
Methyl carbamate: Similar in structure but with different alkyl groups.
Ethyl acetate: A common ester with different applications and properties.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Uniqueness
This compound is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity compared to other esters. Its applications in various fields highlight its versatility and importance in scientific research and industry.
Propiedades
Número CAS |
56475-79-7 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
methyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C10H21NO2/c1-4-6-8-11(9-7-5-2)10(12)13-3/h4-9H2,1-3H3 |
Clave InChI |
UMAUECMGEMYKBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


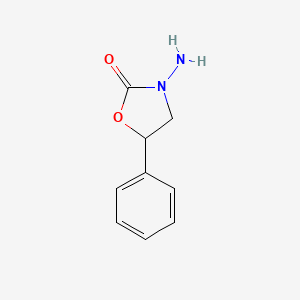

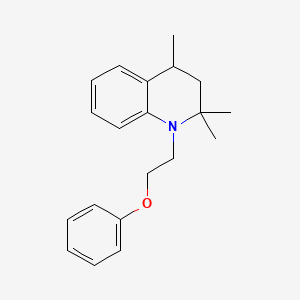
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
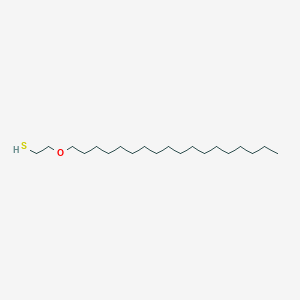
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

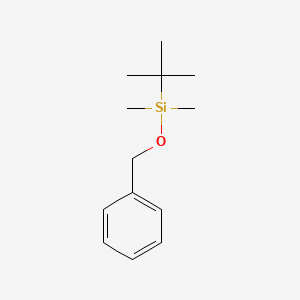
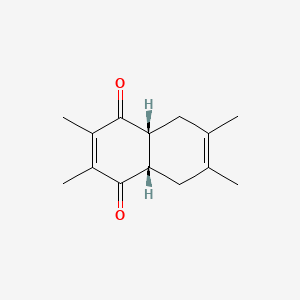
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
